An In-depth Technical Guide to the Physicochemical Characterization of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Characterization of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral amine of interest in pharmaceutical development due to its potential as a key building block in the synthesis of bioactive molecules. A thorough understanding of its physical properties is fundamental for its effective use in drug discovery and development, influencing everything from reaction kinetics and formulation to bioavailability and stability. This technical guide provides a comprehensive overview of the essential physical properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride and outlines the authoritative, field-proven methodologies for their experimental determination. While specific experimental data for this compound is not widely available in public literature, this document serves as a procedural framework for its characterization, empowering researchers to generate reliable and reproducible data.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from laboratory synthesis to clinical application is paved with a series of rigorous evaluations. Among the most critical are the determination of its fundamental physical and chemical characteristics. For a chiral intermediate like (3R,4S)-3-Methyloxan-4-amine hydrochloride, these properties dictate its behavior in both chemical and biological systems. Factors such as melting point, solubility, and acidity (pKa) are not mere data points; they are critical parameters that inform process chemistry, formulation science, and pharmacology.
This guide is structured to provide not just the "what," but the "why" and "how" of characterizing this specific molecule. By grounding our discussion in established protocols from leading regulatory and scientific bodies, we aim to equip the researcher with a robust framework for generating high-quality, reliable data.
Compound Identification and Structure
A clear and unambiguous identification of the molecule is the first step in any scientific investigation.
| Identifier | Value | Source |
| Chemical Name | (3R,4S)-3-Methyloxan-4-amine hydrochloride | N/A |
| Synonyms | (3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride | [1] |
| CAS Number | 1638744-60-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White solid (based on stereoisomer data) | [2] |
The hydrochloride salt form is common for amine-containing pharmaceutical compounds as it generally improves stability and aqueous solubility compared to the free base. The specific stereochemistry, (3R,4S), is crucial and must be confirmed through appropriate analytical techniques such as chiral chromatography or X-ray crystallography, as different stereoisomers can exhibit vastly different biological activities and physical properties.
Core Physical Properties: A Methodological Deep Dive
The following sections detail the experimental procedures for determining the key physical properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride. These protocols are based on internationally recognized standards to ensure data integrity and cross-laboratory comparability.
Melting Point Determination
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting range.
Authoritative Grounding: The United States Pharmacopeia (USP) provides a standardized method for melting range determination, which is a global benchmark in the pharmaceutical industry.[3][4]
Experimental Protocol (USP <741> Class Ia):
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Sample Preparation: A small amount of the dry (3R,4S)-3-Methyloxan-4-amine hydrochloride powder is packed into a capillary tube to a height of 2-3 mm.[3]
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Apparatus: A calibrated melting point apparatus with a heating block and a means of temperature control and observation is used.[4]
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Heating Rate: The sample is heated at a controlled rate. The USP recommends a ramp rate of 1 ± 0.5 °C/minute, starting approximately 5°C below the expected melting point.[3]
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Observation: The temperature at which the substance is first observed to collapse or form droplets on the capillary wall is recorded as the beginning of the melting range. The temperature at which the substance is completely melted is the end of the range.[3]
Causality Behind Experimental Choices: A slow heating rate is critical to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading. A packed sample height of 2-3 mm ensures uniform heat distribution throughout the sample.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. For an amine hydrochloride salt, solubility is expected to be pH-dependent.
Authoritative Grounding: The OECD Guideline for the Testing of Chemicals, Section 105 ("Water Solubility"), provides a robust framework for determining the aqueous solubility of chemical substances.[5][6][7]
Experimental Protocol (Adapted from OECD 105 - Flask Method):
-
Solvent Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
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Equilibration: An excess of (3R,4S)-3-Methyloxan-4-amine hydrochloride is added to each buffer solution in a flask. The flasks are then agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: Using a range of pH values is essential because the ionization state of the amine will change with pH, directly impacting its solubility. Reaching equilibrium is crucial for determining the true thermodynamic solubility. A validated analytical method ensures accurate and precise quantification.
Diagram of Aqueous Solubility Determination Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Dissociation Constant (pKa)
The pKa is the pH at which the amine group of (3R,4S)-3-Methyloxan-4-amine is 50% ionized. This value is critical for predicting its absorption, distribution, and excretion, as well as for understanding its interactions with biological targets.
Authoritative Grounding: Potentiometric titration is a highly accurate and widely used method for pKa determination, with guidelines provided by organizations like IUPAC.[8][9]
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: A known concentration of (3R,4S)-3-Methyloxan-4-amine hydrochloride is dissolved in deionized water or a suitable co-solvent if necessary.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the amine is deprotonated by the strong base, providing a direct and accurate determination of the pKa. The use of a calibrated pH electrode is essential for the accuracy of the measurement.
Diagram of pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Further Characterization
Beyond the core physical properties, a comprehensive characterization of (3R,4S)-3-Methyloxan-4-amine hydrochloride should include spectroscopic analysis to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
While detailed protocols for these techniques are beyond the scope of this guide, it is crucial to note that they are indispensable for the complete characterization of this compound.
Conclusion
The physicochemical properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride are foundational to its successful application in pharmaceutical research and development. Although specific experimental values for this compound are not readily found in the public domain, this guide provides a comprehensive framework of authoritative and scientifically sound methodologies for their determination. By adhering to these established protocols, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs. The principles and experimental designs outlined herein are intended to serve as a valuable resource for any scientist working with this or similar chiral amine hydrochlorides.
References
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Avdeef, A., L.A. Turi, & V.A. Turi. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
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The International Pharmacopoeia. (2023). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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